molecular formula C8H8F2N4O12 B096736 Bis(4-fluoro-4,4-dinitrobutyryl) peroxide CAS No. 18370-59-7

Bis(4-fluoro-4,4-dinitrobutyryl) peroxide

Cat. No. B096736
CAS RN: 18370-59-7
M. Wt: 390.17 g/mol
InChI Key: GPQSXSSHVILAPU-UHFFFAOYSA-N
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Description

Bis(4-fluoro-4,4-dinitrobutyryl) peroxide, commonly known as BDNBP, is a chemical compound with the molecular formula C8H6F2N4O8. It is a highly explosive and sensitive compound that is widely used in the field of scientific research. BDNBP is known for its ability to release free radicals, which makes it an important reagent in various chemical reactions.

Mechanism Of Action

BDNBP releases free radicals when it is exposed to heat or light. These free radicals are highly reactive and can initiate various chemical reactions. BDNBP is known for its ability to initiate polymerization reactions, which makes it an important reagent in the field of polymer chemistry. The mechanism of action of BDNBP is complex and is still being studied by scientists.

Biochemical And Physiological Effects

BDNBP is a highly toxic and explosive compound that can cause serious health problems if it is not handled properly. Exposure to BDNBP can cause skin irritation, respiratory problems, and other health problems. BDNBP is not intended for use in drug formulations or medical applications.

Advantages And Limitations For Lab Experiments

BDNBP is a highly sensitive and reactive compound that is widely used in the field of scientific research. Its ability to release free radicals makes it an important reagent in various chemical reactions. However, BDNBP is also highly explosive and can pose a serious safety risk if it is not handled properly. Scientists must take appropriate safety precautions when working with BDNBP to minimize the risk of accidents.

Future Directions

There are many potential future directions for the study of BDNBP. One area of interest is the development of safer and more efficient synthesis methods for BDNBP. Another area of interest is the study of the mechanism of action of BDNBP and its potential applications in various fields such as materials science and nanotechnology. Additionally, the development of new applications for BDNBP in the field of scientific research is an area of ongoing research. Overall, BDNBP is a highly useful compound that has many potential applications in various fields of scientific research.

Synthesis Methods

BDNBP can be synthesized by reacting 4-fluoro-4,4-dinitrobutyric acid with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or acetonitrile. The resulting compound is a white crystalline solid that is highly sensitive to heat, shock, and friction.

Scientific Research Applications

BDNBP is widely used in scientific research as a reagent for the synthesis of other compounds. It is also used as a radical initiator in various polymerization reactions. BDNBP is known for its ability to release free radicals, which makes it an important reagent in the field of organic synthesis. It is also used as a sensitizing agent in the detection of latent fingerprints.

properties

CAS RN

18370-59-7

Product Name

Bis(4-fluoro-4,4-dinitrobutyryl) peroxide

Molecular Formula

C8H8F2N4O12

Molecular Weight

390.17 g/mol

IUPAC Name

(4-fluoro-4,4-dinitrobutanoyl) 4-fluoro-4,4-dinitrobutaneperoxoate

InChI

InChI=1S/C8H8F2N4O12/c9-7(11(17)18,12(19)20)3-1-5(15)25-26-6(16)2-4-8(10,13(21)22)14(23)24/h1-4H2

InChI Key

GPQSXSSHVILAPU-UHFFFAOYSA-N

SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])F

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])F

Other CAS RN

18370-59-7

Origin of Product

United States

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